Sh-053-r-ch3-2'f
Description
Structure
3D Structure
Properties
CAS No. |
872874-14-1 |
|---|---|
Molecular Formula |
C23H18FN3O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1 |
InChI Key |
NGYKELBMVXBFSM-CQSZACIVSA-N |
SMILES |
CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Isomeric SMILES |
CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Canonical SMILES |
CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Synonyms |
(4R)-8-Ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Selectivity of Sh 053 R Ch3 2 F
Subtype-Specific Affinity and Efficacy Profiles
The pharmacological identity of SH-053-R-CH3-2'f is defined by its distinct affinity and efficacy for different GABAA receptor subtypes. This selectivity is crucial for its unique effects, setting it apart from traditional benzodiazepines.
Preferential Positive Allosteric Modulation of α5-Containing GABAA Receptors
This compound is a positive allosteric modulator (PAM) of GABAA receptors, meaning it enhances the effect of the primary neurotransmitter, GABA, without directly activating the receptor itself. Its most notable characteristic is its high selectivity, binding affinity, and efficacy for the α5 subtype of the GABAA receptor. wikipedia.org This preference is largely attributed to the specific stereochemistry of the molecule, particularly the R-configuration of the methyl group, which is known to promote α5 subtype selectivity in imidazobenzodiazepines. acs.org
Research has demonstrated that this compound exhibits a high efficacy at α5-containing GABAA receptors while displaying very low efficacies at the α1, α2, and α3-containing subtypes. wikiwand.com This focused action on the α5 subunit, which is less ubiquitously distributed in the brain than other alpha subunits and is primarily found in the hippocampus, allows for a more targeted modulation of neuronal circuits. acs.org
Comparative Pharmacodynamics with Classical and Other Subtype-Preferring Benzodiazepine (B76468) Site Ligands
When compared to classical benzodiazepines like diazepam, which acts non-selectively across α1, α2, α3, and α5 subunits, this compound offers a much more refined pharmacological tool. nih.gov Diazepam's broad activity profile is responsible for its wide range of effects, including sedation, anxiolysis, muscle relaxation, and amnesia. In contrast, the α5-selectivity of this compound allows for a separation of these effects. For instance, while it retains sedative and anxiolytic properties, it does not induce ataxia at moderate doses, an effect often linked to α1 subunit modulation. wikipedia.org
Compared to other subtype-preferring ligands such as zolpidem, which has a preference for the α1 subunit, this compound presents an alternative profile. nih.gov The development of such subtype-selective ligands was spurred by genetic studies that linked specific pharmacological effects to distinct GABAA receptor subtypes, aiming to create drugs with improved therapeutic windows and fewer side effects. nih.gov The unique profile of this compound, with its pronounced activity at α5 receptors and minimal engagement of α1, α2, and α3 subtypes, distinguishes it from both non-selective and other selective modulators. nih.gov
In Vitro Functional Assays for Receptor Activity
The precise pharmacological characteristics of this compound have been delineated through a variety of rigorous in vitro functional assays. These experimental techniques have been instrumental in quantifying its affinity and efficacy at specific GABAA receptor subtypes.
Electrophysiological Characterization (e.g., Two-Electrode Voltage Clamp in Xenopus laevis Oocytes)
A primary method for functionally characterizing this compound is the two-electrode voltage clamp technique, often employed using Xenopus laevis oocytes. acs.orgresearchgate.net This system allows for the expression of specific recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2), enabling the precise measurement of the compound's effect on each subtype. nih.gov
In these experiments, the oocytes are voltage-clamped, and the current generated by the flow of chloride ions through the GABAA receptor channels in response to GABA application is measured. The modulatory effect of this compound is then assessed by co-applying it with GABA. Studies have shown that this compound potentiates the GABA-induced chloride ion flux, confirming its role as a positive allosteric modulator. acs.org
Quantitative analysis from these studies reveals the extent of this potentiation. For example, at a concentration of 100 nM, this compound produced a significantly greater potentiation of the GABA response at α5β3γ2 receptors compared to the other subtypes, highlighting its functional selectivity. nih.gov
Table 1: Efficacy of this compound at Recombinant GABAA Receptors
Data sourced from Savić et al., 2010. nih.gov
Radioligand Binding Displacement Assays (e.g., [3H]flunitrazepam)
To determine the binding affinity of this compound for different GABAA receptor subtypes, radioligand binding displacement assays are commonly used. acs.org These assays typically utilize [3H]flunitrazepam, a radiolabeled benzodiazepine that binds to the benzodiazepine site on GABAA receptors. nih.gov
The principle of this assay is competitive binding. Membranes from cells expressing a specific GABAA receptor subtype are incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound, this compound. The ability of this compound to displace the bound [3H]flunitrazepam is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
These assays have been crucial in quantifying the preferential affinity of this compound for the α5-containing GABAA receptor.
Table 2: Binding Affinity (Ki, nM) of this compound at Human Recombinant GABAA Receptors
Data sourced from Savić et al., 2010. nih.gov
Analysis of GABA-Gated Chloride Current Potentiation
The functional consequence of this compound binding to the GABAA receptor is the potentiation of GABA-gated chloride currents. As a positive allosteric modulator, it enhances the influx of chloride ions through the receptor channel when GABA is bound. acs.org This increased chloride conductance leads to hyperpolarization of the neuron's membrane potential, making it less likely to fire an action potential, which is the basis of its inhibitory effect in the central nervous system.
Electrophysiological studies, such as those using the two-electrode voltage clamp in Xenopus oocytes, directly measure this potentiation. The data clearly demonstrates that this compound significantly enhances GABA-evoked currents, with the most pronounced effect observed at α5-containing receptors. nih.gov This selective enhancement of inhibitory currents in brain regions rich in α5 subunits, like the hippocampus, is fundamental to the compound's specific pharmacological profile.
Molecular Mechanisms of Action and Structure Activity Relationships of Sh 053 R Ch3 2 F
Elucidation of Ligand Binding Modes at the Benzodiazepine (B76468) Site
The precise structural basis for how benzodiazepines interact with their binding site on the GABAA receptor, located at the interface between α and γ subunits, has been a topic of considerable debate, with computational studies proposing conflicting binding mode hypotheses. acs.orgnih.govresearchgate.net Classical benzodiazepines like diazepam are known to bind at the α+/γ2– interfaces of GABAA receptors containing α1, α2, α3, or α5 subunits. nih.govscience.gov
For imidazobenzodiazepines such as SH-053-R-CH3-2'f, research suggests that different chemical classes of benzodiazepines may utilize distinct, rather than common, binding modes. researchgate.net In silico docking studies using homology models of the α+/γ2– interface have been instrumental in exploring these interactions. researchgate.net These computational approaches have suggested that the presence of a chiral methyl group on the seven-membered diazepine (B8756704) ring, a key feature of this compound, could be crucial in providing experimental evidence to support or refute proposed binding modes. acs.orgresearchgate.net Studies involving derivatives of this compound suggest a preference for a binding orientation known as "binding mode I" (BM I), distinguishing its interaction from other benzodiazepine chemotypes. nih.gov
Stereochemical Determinants of GABAA Receptor Subtype Selectivity (e.g., R-configuration at Chiral Centers)
Stereochemistry plays a pivotal role in the subtype selectivity of this compound. The (R)-configuration of the methyl group at the C4 position of the imidazobenzodiazepine scaffold is a critical determinant for its preferential activity at α5-containing GABAA receptors. acs.orgnih.gov
Comparative studies between the (R) and (S) enantiomers of SH-053-2'F-CH3 have demonstrated this stereochemical importance. The S-enantiomer, SH-053-S-CH3-2'F, exhibits reversed subunit preferences, with more potent activation of α1-containing receptors and weaker modulation of the α5 subtype compared to the R-form. While both enantiomers can bind to GABAA receptors, the R-isomer (this compound) shows significantly lower binding affinity for α1-, α2-, α3-, and α5-containing receptors compared to its S-counterpart. researchgate.net However, its functional selectivity and efficacy are more pronounced at the α5 subtype, highlighting that binding affinity alone does not dictate the final pharmacological profile. annualreviews.orgnih.gov This distinction underscores how specific stereochemical arrangements are essential for achieving desired functional selectivity at GABAA receptor subtypes.
| Stereoisomer | Chiral Configuration | Key Selectivity Feature | Source |
|---|---|---|---|
| This compound | (R)-configuration at methyl-substituted chiral center | Promotes selectivity and efficacy for the α5-GABAA receptor subtype. | annualreviews.orgacs.org |
| SH-053-S-CH3-2'F | (S)-configuration at methyl-substituted chiral center | Exhibits reversed preference with stronger α1 activation and weaker α5 modulation. |
Influence of Chemical Substitutions on Functional Selectivity and Efficacy
Modifications to the chemical structure of this compound have been shown to significantly alter its functional selectivity and efficacy. A key area of investigation has been the substitution of the ethyl ester group at the C3 position.
Replacing the ester with an amide group, as seen in the analog MP-III-022, leads to improved selectivity, efficacy, and pharmacokinetic properties. wikipedia.orgnih.gov While this compound possesses an approximately 8-fold binding selectivity for α5- over α1-containing receptors, MP-III-022 demonstrates a nearly two-fold greater selectivity ratio at 15-fold. nih.gov This enhancement is particularly relevant as potentiation of α1-containing receptors is linked to the sedative side effects of classical benzodiazepines.
Furthermore, substituting the ester with a carboxylic acid group (creating a derivative known as SH53d-acid) results in a dramatic improvement in binding selectivity, showing a more than 40-fold preference for α5-containing receptors. researchgate.netnih.gov The 2'-fluoro substitution on the phenyl ring also contributes to the compound's profile, as related compounds lacking this feature, such as HZ-166, show reduced metabolic stability.
| Compound | Key Substitution (vs. This compound) | Impact on Selectivity/Efficacy | Source |
|---|---|---|---|
| This compound | Reference compound (Ethyl ester at C3) | Moderate α5 selectivity (~8-fold vs α1). | nih.gov |
| MP-III-022 | Amide at C3 | Improved α5 selectivity (~15-fold vs α1) and efficacy. | nih.gov |
| SH53d-acid | Carboxylic acid at C3 | Superior α5 affinity selectivity (>40-fold). | nih.gov |
Computational Approaches to Ligand-Receptor Interactions
Given the absence of high-resolution crystal structures for heteromeric GABAA receptors, computational methods are vital for understanding ligand-receptor interactions. acs.orgresearchgate.net In silico ligand docking studies have been employed to predict and validate the binding modes of this compound and related ligands within the benzodiazepine binding site. acs.org These studies often use homology models of the α+/γ2– subunit interface. researchgate.net
Docking simulations of parent scaffolds have identified at least two potential binding orientations, commonly referred to as BM I and BM II. acs.org Subsequent molecular dynamics (MD) simulations, sometimes run for over 100 nanoseconds, help assess the stability of these predicted binding poses and provide insight into the dynamic nature of the interaction. For this compound, these computational models have confirmed that the orientation of the chiral methyl group is a crucial factor, with the (R)-configuration positioning the ligand for favorable interactions that promote α5 selectivity. acs.orgnih.gov
The foundation for these computational studies is the creation of accurate homology models of the GABAA receptor subunit interfaces. acs.org Since the first crystal structure of a homologous protein, the acetylcholine (B1216132) binding protein, became available, and more recently the structure of the human β3-homopentameric GABAA receptor, the quality of these models has significantly improved. acs.orgcore.ac.uk
Researchers have constructed models of various α+/γ2– interfaces (e.g., α1β2γ2, α2β2γ2, α5β2γ2) to investigate subtype selectivity. acs.orgresearchgate.net For studies involving ligands like this compound, the α2+/γ2– interface has been used as a representative model for diazepam-sensitive receptors, while specific α5β2γ2 models have been developed to explore the basis of α5 selectivity. acs.orgresearchgate.net These models serve as crucial tools for generating hypotheses about ligand binding that can then be tested experimentally through mutagenesis. acs.orgcore.ac.uk
Mutational Analysis for Identifying Key Amino Acid Residues Governing Selectivity (e.g., Loop C Interactions)
To validate hypotheses generated from computational modeling, mutational analysis is a powerful experimental technique. By systematically mutating specific amino acid residues in the receptor's binding pocket and observing the effect on ligand binding and function, researchers can identify the key determinants of selectivity.
For a carboxylic acid derivative of this compound, which exhibits superior α5-selectivity, mutational analysis confirmed predictions from structural studies. researchgate.netnih.gov The results of these experiments indicated that Loop C of the GABAA receptor's α-subunit is a dominant molecular determinant governing the drug's selectivity. researchgate.netnih.gov This finding demonstrates that specific interactions within this flexible loop region at the α+/γ2– interface are critical for the enhanced affinity and selectivity of these ligands for the α5 subtype.
Pharmacophore Modeling and its Role in Rational Drug Design for GABAA Receptor Ligands
The rational design of ligands targeting the γ-aminobutyric acid type A (GABAA) receptor is a complex challenge, primarily due to the receptor's significant structural heterogeneity and the historical absence of a high-resolution crystal structure. tandfonline.comnih.govnih.gov The GABAA receptor is a pentameric ligand-gated ion channel assembled from a combination of 19 different subunits (e.g., α1–6, β1–3, γ1–3), resulting in a vast array of receptor subtypes with distinct pharmacological properties and regional distribution in the central nervous system. tandfonline.comacs.orgwikipedia.org This diversity makes the development of subtype-selective ligands, which could offer improved therapeutic profiles with fewer side effects, a major goal in medicinal chemistry. annualreviews.orgacs.org
In the absence of experimentally resolved receptor structures, ligand-based pharmacophore modeling has become an indispensable tool for understanding the key molecular interactions required for ligand binding and efficacy. tandfonline.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. tandfonline.com For the GABAA receptor, pharmacophore models have been instrumental in defining the requirements for binding to various allosteric sites, most notably the benzodiazepine (BZ) site located at the interface between α and γ subunits. tandfonline.comwikipedia.orgnih.gov
Development of Pharmacophore Models for the GABAA Receptor Benzodiazepine Site
Early and updated pharmacophore models for the BZ binding site have been developed through comprehensive structure-activity relationship (SAR) studies of numerous, structurally diverse ligands. acs.orgnih.gov These models typically identify several critical features necessary for high-affinity binding.
A unified pharmacophore model for ligands of the BZ site has been proposed to include several key interaction zones science.gov:
A π-electron-rich aromatic (PAR) region.
Two electron-rich zones (δ1 and δ2).
A freely rotating aromatic ring (FRA) region.
An out-of-plane region (OPR), which is often associated with agonist properties.
An additional hydrophobic region (AHR).
Computational tools, such as the Catalyst software, have been used to develop and validate these models. nih.gov These models serve not only as a guide for designing new molecules but also as queries for virtual screening of compound databases to identify novel scaffolds. nih.gov
Pharmacophore Mapping and the Selectivity of this compound
The compound this compound is a benzodiazepine derivative that exhibits notable selectivity for the α5 subtype of the GABAA receptor. wikipedia.org This selectivity is of significant therapeutic interest, as α5-containing receptors are densely expressed in the hippocampus and are believed to play a crucial role in learning and memory. wikipedia.organnualreviews.org The development of α5-selective ligands like this compound has been heavily guided by pharmacophore modeling.
An updated pharmacophore model for the α5β2γ2 subtype was constructed based on the synthesis and analysis of subtype-selective ligands. nih.gov This model helped to elucidate the structural characteristics that differentiate agonists, antagonists, and inverse agonists at the BZ binding site of α5-containing receptors. nih.gov
The key to the subtype selectivity of imidazobenzodiazepines like this compound lies in specific structural features and their orientation within the binding pocket. acs.org In silico docking studies have confirmed that the methyl group on the seven-membered diazepine ring, when oriented in the R configuration as in this compound, is crucial for promoting α5 subtype selectivity. acs.org The enantiomer, SH-053-S-CH3-2'f, shows a different selectivity profile, highlighting the stereochemical sensitivity of the receptor binding pocket. nih.gov
The table below summarizes the key features of a pharmacophore model developed for the α5-GABAA benzodiazepine receptor subtype, based on the analysis of selective ligands.
| Feature ID | Feature Type | Location/Description | Role in Binding and Selectivity |
| HBA1 | Hydrogen Bond Acceptor | Typically a carbonyl oxygen or nitrogen atom. | Essential for anchoring the ligand in the binding pocket through interaction with a key amino acid residue. |
| HYD1 | Hydrophobic/Aromatic | Aromatic ring (e.g., the pendant phenyl ring). | Occupies a hydrophobic pocket, contributing to binding affinity. |
| HYD2 | Hydrophobic | An additional hydrophobic region. | The R-CH3 group on this compound fits into a specific hydrophobic sub-pocket in the α5 subtype, enhancing selectivity. acs.org |
| L2 Region | Steric Volume | A specific region of the binding pocket. | The L2 region in the α5-containing subtype is larger, accommodating bulkier substituents and influencing selectivity. acs.org |
| LDi Region | Steric Volume | A distinct region of the binding pocket. | This region is larger in the α1 subtype compared to the α5 subtype, providing a basis for designing ligands that avoid α1-mediated sedative effects. acs.org |
Research Findings on this compound and Related Ligands
Electrophysiological and binding studies have quantified the affinity and efficacy of this compound, confirming its profile as a partial agonist with preference for the α5 subunit. annualreviews.orgnih.gov It demonstrates moderately low affinity and partial agonistic efficacy at GABAA receptors containing the α1 subunit, which is associated with sedation, but more pronounced efficacy at other BZ-sensitive sites, particularly α5. wikipedia.orgnih.gov This profile suggests a reduced potential for sedation compared to non-selective benzodiazepines. nih.gov
The following table presents binding affinity (Ki) and efficacy data for this compound and its S-enantiomer at various recombinant GABAA receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% GABA Potentiation) |
| This compound | α1β3γ2 | 267 | ~20% |
| α2β3γ2 | 102 | ~40% | |
| α3β3γ2 | 96 | ~40% | |
| α5β3γ2 | 16 | ~45% | |
| SH-053-S-CH3-2'f | α1β3γ2 | 29 | ~45% |
| α2β3γ2 | 10 | ~70% | |
| α3β3γ2 | 10 | ~70% | |
| α5β3γ2 | 22 | ~40% |
Data compiled from published research findings. nih.govresearchgate.net
Role in Rational Drug Design
Pharmacophore models, refined with data from compounds like this compound, are pivotal for the rational design of new GABAA receptor ligands. tandfonline.comnih.gov By understanding the specific steric and electronic requirements for interacting with different α-subunit-containing receptors, medicinal chemists can strategically modify existing scaffolds or design novel ones to achieve a desired pharmacological profile. acs.org
For example, the knowledge that the LDi region is larger in the α1 subtype has been used to design ligands that avoid strong interactions with this subtype, thereby minimizing sedation. acs.org Similarly, the discovery of the importance of the stereochemistry at the diazepine ring for α5 selectivity has guided the synthesis of new enantiomerically pure compounds. acs.org This process of "scaffold hopping" and lead optimization, informed by pharmacophore models, accelerates the discovery of new chemical entities with improved subtype selectivity and therapeutic potential. tandfonline.comherts.ac.uk The development of ligands such as GL-II-73, where the ester function of earlier compounds was replaced by an amide, demonstrates how this rational approach can improve selectivity and efficacy. wikipedia.orgdigitellinc.com
Preclinical Research Applications of Sh 053 R Ch3 2 F in in Vivo Animal Models
Utility as a Pharmacological Tool for Investigating α5-GABAA Receptor-Mediated Processes
The compound SH-053-R-CH3-2'f is a benzodiazepine (B76468) derivative utilized in scientific research as a selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. wikipedia.orgfrontiersin.org Its primary utility as a pharmacological tool stems from its notable selectivity for the α5 subunit of the GABAA receptor. wikipedia.orgacs.org This selectivity allows researchers to investigate the specific roles of α5-containing GABAA receptors in various physiological and pathological processes, which are predominantly located in the hippocampus and implicated in cognition, learning, and memory. uq.edu.au
The compound exhibits a distinct profile of affinity and efficacy across different GABAA receptor subtypes. It possesses a high binding affinity and functional efficacy at the α5 subtype, with comparatively lower efficacies at the α1, α2, and α3-containing subtypes. nih.govnih.gov This separation of activity is crucial for distinguishing the behavioral and physiological outcomes mediated by α5 subunits from those mediated by other subunits, such as the α1 subunit (associated with sedation) or the α2 and α3 subunits (linked to anxiolysis). nih.govannualreviews.org The R configuration of the methyl group on the diazepine (B8756704) ring is a key structural feature that promotes this α5 subtype selectivity. acs.org By modulating α5-GABAA receptors, this compound serves as an important instrument for exploring the contributions of this specific receptor population to neuronal excitability and behavior. uq.edu.auresearchgate.net
Table 1: In Vitro Efficacy of this compound at Human Recombinant GABAA Receptor Subtypes Efficacy is expressed as a percentage of control GABA current (EC3) at a 100 nM concentration of the compound.
| Receptor Subtype | Efficacy (% of Control Current) |
|---|---|
| α1β3γ2 | 111 ± 2% |
| α2β3γ2 | 124 ± 9% |
| α3β3γ2 | 125 ± 8% |
| α5β3γ2 | 183 ± 7% |
Data sourced from Savić et al., 2010. nih.gov
Assessment of Behavioral Phenotypes in Rodent Assays
Studies in rodent models have demonstrated that this compound can modulate spontaneous locomotor activity. The compound has been shown to exert a dose-dependent hypolocomotor (sedative) effect in rats. nih.gov In one study, a 30 mg/kg dose of this compound significantly depressed locomotion. nih.gov The analysis revealed that central zone activity was more profoundly affected than peripheral locomotion, with doses of 20 and 30 mg/kg decreasing movement in the center of the open field. nih.gov However, unlike the non-selective benzodiazepine diazepam, which induces overt sedation quickly, this compound did not cause a significant decrease in locomotion during the initial recording intervals. nih.gov
In other experiments, this compound was used to probe the effects of another compound, the α5-selective inverse agonist PWZ-029, which on its own decreases locomotor activity at higher doses. nih.gov Interestingly, a lower dose of this compound antagonized the hypolocomotor effect of PWZ-029, while a higher dose did not. nih.govcapes.gov.br These findings suggest a complex modulatory role for α5-containing GABAA receptors in the regulation of spontaneous movement. nih.gov
Investigations into the anxiolytic potential of this compound have yielded specific results. In studies utilizing the elevated plus-maze (EPM) test in rats, a standard assay for anxiety-related behaviors, this compound was found to be completely devoid of changes in anxiety-related parameters at doses up to 30 mg/kg. nih.govscience.gov It did not significantly alter the percentage of time spent on the open arms or the number of entries into the open arms, which are typical measures of anxiolytic effects. nih.gov This lack of anxiolytic-like activity is consistent with its pharmacological profile of having low efficacy at the α2 and α3 GABAA receptor subtypes, which are thought to primarily mediate the anxiolytic effects of benzodiazepines. nih.govannualreviews.org
The impact of this compound on learning and memory is a key area of investigation, given the high concentration of α5-GABAA receptors in the hippocampus. uq.edu.au Research has shown that memory impairment, a common side effect of non-selective benzodiazepines, was completely circumvented with this compound in water-maze experiments in rats. nih.gov This suggests that a significant level of activity at α1 GABAA receptors, which this compound lacks, may be necessary to produce spatial learning deficits. nih.gov
In contrast, other studies point to a more nuanced role. While the compound may not induce amnesia, its positive modulation of α5 subunits could potentially interfere with certain cognitive processes. nih.gov In state-dependent fear conditioning tasks in mice, this compound was found to be ineffective at substituting for the state induced by gaboxadol, another GABAergic agent, highlighting their distinct receptor targets. semanticscholar.org In a passive avoidance task, the α5-selective agonist this compound was used as a tool to investigate the effects of the α5-selective inverse agonist PWZ-029. nih.gov PWZ-029 was found to improve learning in the passive avoidance test, and the interaction studies with this compound were conducted in a locomotor activity assay, not the avoidance task itself. nih.govscience.gov More recent research in a rat model of autism showed that SH-053-2'F-R-CH3 attenuated cognitive deficits in a novel object recognition task in male rats exposed to valproic acid in utero. nih.govresearchgate.net
Table 2: Summary of Behavioral Effects of this compound in Rodent Assays
| Behavioral Assay | Species | Key Finding | Citation(s) |
|---|---|---|---|
| Spontaneous Locomotor Activity | Rat | Dose-dependent decrease in locomotion, particularly in the central zone. | nih.govnih.gov |
| Elevated Plus Maze | Rat | Devoid of anxiolytic-like effects. | nih.gov |
| Morris Water Maze | Rat | Did not impair spatial learning and memory. | nih.gov |
| Passive Avoidance | Rat | Used as a pharmacological tool; did not directly test its effect on avoidance learning. | nih.gov |
| Novel Object Recognition | Rat | Attenuated cognitive deficits in a neurodevelopmental disorder model. | nih.govresearchgate.net |
Investigations in Models of Neurodevelopmental and Neuropsychiatric Conditions
While the prompt specifically requests information on the Poly(I:C) model, the primary research using this model investigated the S-enantiomer, SH-053-2'F-S-CH3. nih.govnih.govoup.com That study found the S-enantiomer failed to normalize deficits in working memory and social interaction, and in fact, impaired performance in these areas. nih.govnih.gov However, it was effective in mitigating amphetamine-induced hypersensitivity. nih.govnih.gov
Research on the specified R-enantiomer, this compound, has been conducted in other relevant neurodevelopmental models. In a rat model where prenatal exposure to valproic acid (VPA) is used to model features of autism spectrum disorder (ASD), SH-053-2'F-R-CH3 was found to attenuate social and cognitive deficits. nih.govfrontiersin.org Specifically, it reversed impairments in sociability and recognition memory in male VPA-exposed rats. nih.govresearchgate.net However, it did not attenuate the increased dopamine (B1211576) neuron activity in the ventral tegmental area (VTA) observed in these animals. nih.govresearchgate.net
In another neurodevelopmental disruption model, the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model, which is relevant to schizophrenia, SH-053-2'F-R-CH3 was shown to diminish the number of spontaneously active dopaminergic neurons in the VTA. uq.edu.au It also reversed the heightened locomotor response to amphetamine in MAM-treated rats, but not in control rats. uq.edu.au These findings suggest that positive modulation of α5-GABAA receptors could be a strategy for correcting hyperactivity in hippocampal and dopaminergic systems associated with certain neurodevelopmental conditions. frontiersin.orguq.edu.au
Table 3: Effects of this compound in Animal Models of Neurodevelopmental Conditions
| Model | Animal | Behavioral/Physiological Effect | Citation(s) |
|---|---|---|---|
| Valproic Acid (VPA) Exposure (Autism Model) | Rat | Attenuated social interaction and recognition memory deficits in males. | nih.govresearchgate.netfrontiersin.org |
Modulation of Dopaminergic System Dysregulation in Preclinical Models
The compound this compound, a positive allosteric modulator with selectivity for α5-containing GABA-A receptors, has been investigated for its potential to modulate dopamine system hyperactivity, a key feature in some neuropsychiatric disorders. researchgate.net In a rat model where autism-like behaviors were induced by in utero exposure to valproic acid (VPA), adult male and female offspring exhibited an increase in the population activity of ventral tegmental area (VTA) dopamine neurons. researchgate.net However, administration of this compound did not alter this increased VTA dopamine neuron activity in either male or female VPA-exposed rats. researchgate.netresearchgate.net
Similarly, a closely related compound, SH-053-2'F-S-CH₃, which has partial selectivity for α2, α3, and α5 subunits of the GABA-A receptor, was tested in a mouse model of schizophrenia pathophysiology based on prenatal administration of the viral mimetic polyriboinosinic-polyribocytidilic acid [poly(I:C)]. oup.comnih.gov This model is known to produce dopamine-related abnormalities. oup.com The study found that SH-053-2'F-S-CH₃ was effective in mitigating the poly(I:C)-induced hypersensitivity to amphetamine, which is considered an indicator of pathological overactivity of the dopaminergic system. oup.comnih.govnih.gov This suggests that benzodiazepine-like positive allosteric modulators with activity at these specific GABA-A receptor subunits may be useful for correcting dysregulated dopaminergic hyperactivity. oup.comnih.gov
Studies in Animal Models Relevant to Autism Spectrum Disorders
The potential therapeutic effects of this compound have been explored in animal models of Autism Spectrum Disorders (ASD), given that dysfunctional GABAergic inhibition is increasingly understood to contribute to ASD pathophysiology. researchgate.netannualreviews.org Research has utilized the valproic acid (VPA) rat model, an established environmental risk factor model for autism, to investigate the compound's effects. researchgate.net In utero exposure to VPA leads to behavioral abnormalities in rats that are relevant to ASD symptoms. researchgate.net
In one study, this compound was administered to adult rats that had been exposed to VPA prenatally. researchgate.net The results showed a sex-specific attenuation of ASD-like behaviors. researchgate.net Specifically, the compound reversed impairments in social interaction and deficits in novel object recognition memory in male VPA-exposed rats. researchgate.netresearchgate.net However, it did not alleviate the social interaction deficits observed in female VPA-exposed rats. researchgate.netresearchgate.net These findings suggest that positive allosteric modulators of α5-containing GABA-A receptors may effectively attenuate some core symptoms of ASD, although the effects may differ between sexes. researchgate.net The research highlights the link between deficits in the GABA-A receptor system and ASD, as postmortem studies have found reduced expression of the α5 subunit in the brains of patients with ASD. annualreviews.org
Exploration in Models Relevant to Schizophrenia Pathophysiology
The role of GABAergic system dysfunction in the pathophysiology of schizophrenia has led to the investigation of compounds like this compound and its analogs in relevant animal models. oup.comnih.gov Impaired GABA signaling is thought to contribute to both cognitive deficits and subcortical dopaminergic hyperactivity observed in psychotic disorders. oup.comnih.gov
A key animal model used in this research is the immune-mediated neurodevelopmental disruption model, which involves prenatal administration of the viral mimic poly(I:C) in mice. oup.comnih.gov This model recapitulates various GABAergic and dopamine-related abnormalities implicated in schizophrenia. oup.comnih.gov In a study using this model, the related compound SH-053-2'F-S-CH₃, a positive allosteric modulator with partial selectivity at α2, α3, and α5 subunits of the GABA-A receptor, was examined. oup.comnih.gov While the compound failed to normalize deficits in working memory and social interaction, it was highly effective in mitigating the poly(I:C)-induced amphetamine hypersensitivity. oup.comnih.govnih.gov This phenotype is a proxy for the pathological overactivity of the dopaminergic system, a core feature of psychosis. oup.comnih.gov These preclinical data suggest that positive allosteric modulators with this receptor profile may be particularly useful for correcting dopaminergic system hyperactivity relevant to schizophrenia, though they may not address cognitive or social dysfunctions. oup.comnih.gov
Impact on Context Fear Learning
The influence of this compound on memory processes has been specifically investigated in the context of fear learning. annualreviews.orgnih.gov Research has focused on its effects on contextual fear conditioning, a hippocampus-dependent learning paradigm. annualreviews.orgnih.gov
Influence on Neuronal Network Dynamics and Synaptic Plasticity
Effects on Tonic Inhibition Mediated by α5-GABAA Receptors
This compound is a partial agonist that preferentially targets the α5 subunit of the GABA-A receptor. annualreviews.orgwikipedia.org These α5-containing GABA-A receptors (α5-GABAARs) are primarily located extrasynaptically on pyramidal cells, particularly in the hippocampus, where they mediate tonic inhibition. researchgate.netnih.gov Tonic inhibition is a persistent form of inhibition generated by the activation of these extrasynaptic receptors by low ambient concentrations of GABA in the extracellular space. nih.gov This form of inhibition plays a crucial role in shaping network synchronization and cognitive processes. nih.gov
By acting as a positive allosteric modulator at α5-GABAARs, this compound enhances the function of these receptors. nih.gov This enhancement of α5-GABAARs can bidirectionally modulate cognitive processes through its influence on tonic inhibition. annualreviews.org In cultured neocortical slices, this compound was shown to attenuate neuronal burst activity, an effect consistent with an increase in inhibitory tone. annualreviews.orgnih.gov Interestingly, under certain conditions of ongoing network activity ("up states"), enhancing the function of dendritic α5-GABAARs with this compound was found to paradoxically increase neuronal activity, an effect opposite to the general depression of network activity caused by non-selective benzodiazepines like diazepam. nih.gov This suggests a complex role for α5-mediated tonic inhibition in regulating neuronal network dynamics. nih.gov
Modulation of Long-Term Potentiation (LTP) in Hippocampal Circuits
Long-term potentiation (LTP) is a cellular mechanism that underlies learning and memory, representing a persistent strengthening of synapses. wikipedia.org The hippocampus is a key brain region for studying LTP. wikipedia.orgnih.gov Given the high expression of α5-GABA-A receptors in the hippocampus and their role in cognition, the effect of modulators like this compound on LTP has been a subject of investigation. researchgate.netannualreviews.org
Studies have shown that general modulation of α5-GABA-A receptors has a complex relationship with LTP. While negative allosteric modulators (inverse agonists) at this receptor can enhance hippocampal LTP in vitro, positive modulators have shown different effects. annualreviews.org Research indicates that hippocampal LTP was generally unaltered by the modulation of α5-GABA-A receptors, except under specific stimulation conditions. annualreviews.org Low doses of the anesthetic etomidate, which positively modulates α5-GABA-A receptors, have been shown to reduce LTP in wild-type mice. nih.gov However, specific studies focusing directly on this compound's impact on LTP are part of a broader investigation into how α5-GABA-A receptor modulation affects synaptic plasticity. annualreviews.org
Theoretical and Translational Implications for Future Therapeutic Strategies
Conceptual Framework for α5-GABA-A Receptors in Higher Brain Functions (e.g., Cognition, Mood)
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Their diversity, arising from a pentameric assembly of various subunits (e.g., α, β, γ), allows for distinct physiological roles and pharmacological profiles. uq.edu.ausbmu.ac.ir The α5 subunit-containing GABA-A receptors (α5-GABA-A-Rs) are of particular interest due to their unique distribution and function. Unlike other subtypes, α5-GABA-A-Rs are predominantly expressed in the hippocampus, a brain region critical for learning, memory, and mood regulation. uq.edu.aunih.gov They are also found in the cortex and olfactory bulb.
These receptors are primarily located at extrasynaptic sites on the dendrites of pyramidal neurons, where they mediate tonic (persistent) inhibition rather than the phasic (transient) inhibition seen at synapses. uq.edu.aufrontiersin.orgnih.gov This tonic current plays a crucial role in regulating neuronal excitability, sculpting network oscillations, and influencing synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of memory formation. amsj.orgresearchgate.net The modulation of temporal and spatial memory processes has been selectively linked to these extrasynaptic α5-GABA-A receptors. portlandpress.com Consequently, this receptor subtype is conceptually positioned as a key regulator of cognitive processes. portlandpress.comresearchgate.net Dysregulation of this system is implicated in deficits in cognition, emotion, and perception that are features of various psychiatric disorders. portlandpress.com
Differentiation of α5-Selective Modulation from Broad-Spectrum Benzodiazepine (B76468) Actions in Preclinical Contexts
Classical benzodiazepines, such as diazepam, act as positive allosteric modulators (PAMs) at GABA-A receptors containing α1, α2, α3, and α5 subunits. nih.gov This broad-spectrum activity is responsible for their wide range of clinical effects, but also their significant side effects. Research has linked α1 subunit activity to sedation and amnesia, while α2 and α3 subunits are primarily associated with anxiolytic effects. uq.edu.au
Compounds with selectivity for the α5 subunit, like the partial agonist SH-053-R-CH3-2'F, were developed to isolate and study the function of this specific receptor subtype, with the goal of creating more targeted therapeutic profiles. wikipedia.org Preclinical studies in rats directly comparing this compound with broad-spectrum benzodiazepines highlight key differences. For instance, while diazepam produces sedation and motor impairment, this compound was found to be devoid of significant sedative effects or changes in general locomotor activity at therapeutic research doses. nih.gov Furthermore, the memory impairment commonly associated with non-selective benzodiazepine site agonists was reportedly circumvented with this compound in water-maze experiments. nih.gov This differentiation is critical, suggesting that selective modulation of α5-GABA-A receptors can be separated from the sedative and ataxic effects mediated by the α1 subunit. uq.edu.au
Table 1: Comparative Preclinical Profile of this compound and Diazepam This table is interactive. Users can sort and filter the data.
Exploration of α5-GABA-A Receptors as Novel Therapeutic Targets in Neurological and Psychiatric Research (excluding clinical human trial data)
The unique localization and function of α5-GABA-A receptors make them a compelling target for research into novel therapeutic strategies for a range of neurological and psychiatric conditions characterized by cognitive and mood-related symptoms. frontiersin.orgnih.gov
The role of α5-GABA-A receptors in cognition is complex, with research indicating that optimal cognitive performance depends on a finely tuned level of receptor activity. nih.gov Both excessive and deficient α5-GABA-A receptor signaling can lead to cognitive impairments. nih.gov
Negative Allosteric Modulators (NAMs): Much of the early research focused on NAMs (or inverse agonists), which reduce the function of α5-GABA-A receptors. These compounds were shown to enhance LTP and improve performance in hippocampal-dependent learning and memory tasks in rodents. amsj.orgresearchgate.net This led to the hypothesis that reducing tonic inhibition via α5-NAMs could serve as a pro-cognitive strategy. amsj.org
Positive Allosteric Modulators (PAMs): Conversely, in conditions hypothesized to involve hippocampal hyperactivity and aberrant dopamine (B1211576) system function, such as in certain models of schizophrenia, PAMs of the α5-GABA-A receptor are being explored. nih.govbenthamdirect.com Systemic administration of the α5-PAM SH-053-2′F-R-CH3 was shown to normalize dopamine neuron activity and improve dopamine-dependent behaviors in a neurodevelopmental disruption model (MAM-treated rats). nih.gov This suggests that enhancing tonic inhibition in specific pathological states could restore neural circuit function and ameliorate cognitive deficits. nih.govnih.gov
While anxiolysis is a hallmark of broad-spectrum benzodiazepines, mediated largely by α2/α3 subunits, the role of the α5 subunit is less clear and appears distinct. Preclinical studies using the elevated plus-maze test in rats showed that this compound was completely devoid of anxiolytic-like activity at the doses tested. nih.gov This finding is consistent with genetic studies and differentiates α5-selective modulation from the effects of non-selective drugs like diazepam. uq.edu.aunih.gov This separation of effects is a key finding in the rationale for developing subtype-selective compounds, aiming to isolate desired therapeutic actions from unwanted side effects.
Recent research implicates reduced cortical inhibition as a potential mechanism in major depressive disorder. biorxiv.org Specifically, a loss of somatostatin-expressing interneuron inhibition onto the dendrites of pyramidal neurons, where α5-GAB-A receptors are located, is a key finding. biorxiv.org This has led to a model where depression may be associated with a reduced activity state of the α5-GABA-A receptor system, contributing to cognitive impairment. nih.gov In this context, α5-PAMs are being investigated as a potential strategy to restore this inhibitory tone. nih.govnih.gov Preclinical studies suggest that potentiating α5-GABA-A receptors under conditions of reduced GABAergic function could have antidepressant-like and pro-cognitive effects. nih.govbiorxiv.org This indicates that α5-PAMs could be a valuable research tool for studying both the mood and cognitive symptoms associated with depression models. nih.gov
A growing body of evidence suggests that dysfunctional GABAergic inhibition contributes to the pathophysiology of Autism Spectrum Disorder (ASD). h1.conih.gov Genetic studies have linked the chromosomal region containing the gene for the α5 subunit (GABRA5) to ASD. nih.gov Furthermore, research in mice has shown that deleting the gene for the α5 subunit results in robust autism-like behaviors, including reduced social interactions and vocalizations. h1.conih.govorserlab.com This suggests that an α5-GABA-A receptor deficiency may contribute to ASD phenotypes. h1.conih.gov In a preclinical rat model of ASD (valproic acid exposure model), the α5-PAM SH-053-2′F-R-CH3 was found to attenuate impairments in sociability and cognitive function in male offspring. researchgate.net These findings position α5-GAB-A receptor PAMs as important investigational tools for probing the underlying neurobiology of ASD and exploring strategies to ameliorate core behavioral phenotypes in relevant animal models. researchgate.net
Table 2: Summary of Preclinical Research Findings for this compound This table is interactive. Users can sort and filter the data.
Role in Schizophrenia Pathophysiology Research
The GABAergic system's dysfunction, especially a deficit in GABA signaling, is a leading hypothesis in the pathophysiology of schizophrenia, contributing to cognitive impairments and dopamine system hyperactivity. nih.govnih.govnih.govnih.gov Research has increasingly focused on the α5 subunit-containing GABA-A receptors (α5-GABA-A Rs) due to their high concentration in the hippocampus, a brain region critical to learning and memory and implicated in schizophrenia. nih.govnih.gov
Studies have shown that patients with schizophrenia who are not on medication have lower levels of α5-GABA-A receptor availability in the hippocampus. nih.gov This finding supports the idea that enhancing the function of these specific receptors could be a targeted therapeutic strategy. nih.gov Animal models are crucial for investigating this hypothesis. In a neurodevelopmental disruption model (MAM-treated rats) that mimics schizophrenia-like symptoms, hyperactivity of the ventral hippocampus is believed to drive dopamine system dysfunction. mdpi.comnih.gov
The positive allosteric modulator (PAM) this compound, which selectively enhances the activity of α5-containing GABA-A receptors, has been tested in these models. nih.govresearchgate.net Research demonstrated that this compound could prevent the hyperlocomotor activity induced by amphetamine in these schizophrenia-like rat models. nih.gov This suggests that by potentiating α5-GABA-A receptor function in the hippocampus, the compound may help normalize downstream dopamine system hyperactivity. mdpi.comresearchgate.net These preclinical studies underscore the potential of using α5-selective compounds to address specific aspects of schizophrenia, particularly those linked to hippocampal and dopaminergic dysregulation. nih.govmdpi.com
Conversely, other research has explored α5-selective negative allosteric modulators (NAMs) for their potential to treat cognitive deficits in schizophrenia, highlighting the complex role of this receptor subtype. wikipedia.org
| Animal Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Methylazoxymethanol (B1197960) acetate (B1210297) (MAM)-treated rats (schizophrenia-like phenotype) | This compound prevented the hyperlocomotor action of amphetamine. | Positive modulation of α5-GABA-A receptors may correct pathological overactivity of the dopaminergic system. | nih.gov |
| MAM-treated rats | Investigated for its effects on the output of the hippocampus, which leads to dopamine system hyperactivity. | Provides a circuit-specific rationale for targeting hippocampal α5-GABA-A receptors to reverse dopamine system dysfunction. | mdpi.comresearchgate.net |
Emerging Research Directions for GABAA Receptor α5 Subunit Modulation Beyond the Central Nervous System (e.g., Airway Smooth Muscle Relaxation)
While GABA-A receptors are primarily known for their role in the central nervous system, their presence and function in peripheral tissues are subjects of growing research. atsjournals.orgphysiology.org One of the most promising areas is the modulation of airway smooth muscle (ASM) for the treatment of bronchoconstrictive diseases like asthma. nih.govphysiology.org
Functional GABA-A channels are expressed on human ASM cells. physiology.orgnih.gov Notably, the subunit composition of these receptors in human ASM is limited, with the α4 and α5 subunits being the primary variants expressed. atsjournals.orgnih.govphysiology.org This restricted expression profile presents a unique opportunity for selective pharmacological targeting, which could lead to effective bronchodilation with minimal central nervous system side effects. nih.govphysiology.org
The α5-selective ligand this compound has been identified as a compound capable of exploiting this target. nih.govphysiology.org Studies have demonstrated that this compound effectively relaxes pre-contracted human ASM. nih.govphysiology.org The mechanism involves the potentiation of GABA-activated chloride currents in ASM cells. nih.govphysiology.org Furthermore, the compound attenuates increases in intracellular calcium concentration ([Ca2+]i) following stimulation by bronchoconstrictors, a key process in muscle contraction. nih.govphysiology.org This selective targeting of α5-containing GABA-A receptors on ASM represents a novel therapeutic strategy for achieving bronchodilation in severe bronchospasm. nih.govphysiology.org
Q & A
Q. How does this compound modulate GABAA receptor subtypes, and what baseline assays are essential for initial functional screening?
- Methodological Answer : Use heterologous expression systems (e.g., HEK293 cells) transfected with α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 GABAA receptor subunits. Measure chloride influx via electrophysiology (patch-clamp) or fluorescence-based assays (e.g., FLIPR). Compare EC50 values across subtypes to establish selectivity profiles .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across GABAA receptor subtypes be systematically resolved?
- Methodological Answer :
Replicate experiments : Ensure consistent subunit expression ratios (e.g., α:β:γ = 1:1:2) and assay conditions (e.g., GABA EC3 concentration).
Cross-validate methods : Compare electrophysiology results with radioligand binding assays (e.g., [³H]muscimol displacement).
Analyze confounding variables : Test for allosteric modulation interference (e.g., benzodiazepine-site ligands) and buffer composition effects (e.g., chloride ion concentration) .
Q. What strategies optimize the design of in vivo studies to assess this compound’s subtype-specific effects?
- Methodological Answer :
- Select animal models with genetically altered GABAA receptor subunits (e.g., α1(H101R) knock-in mice) to isolate subtype contributions.
- Dose-response curves : Administer this compound intravenously (IV) or intracerebroventricularly (ICV) to bypass pharmacokinetic variability.
- Behavioral endpoints : Use elevated plus maze (anxiety) and rotarod (motor coordination) tests, correlating results with ex vivo receptor occupancy assays .
Q. How can computational modeling improve predictions of this compound’s binding kinetics at GABAA receptor subtypes?
- Methodological Answer :
- Docking simulations : Use crystal structures of GABAA receptor subtypes (PDB IDs: 6HUP, 6HUQ) for molecular docking (e.g., AutoDock Vina).
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses.
- Validate predictions : Compare computational ΔG values with experimental Kd from surface plasmon resonance (SPR) .
Data Contradiction and Interpretation
Q. How should researchers address discrepancies in this compound’s potency reported across independent studies?
- Methodological Answer :
Meta-analysis : Aggregate EC50 values from peer-reviewed studies (e.g., IUPHAR database) and calculate weighted averages.
Assay standardization : Identify variability sources (e.g., cell line differences, GABA pre-application duration).
Statistical rigor : Apply Bland-Altman plots to assess agreement between datasets .
Experimental Design and Validation
Q. What controls are critical for ensuring specificity in this compound’s pharmacological assays?
- Methodological Answer :
- Negative controls : Include untransfected cells and GABAA receptor antagonists (e.g., bicuculline).
- Positive controls : Use subtype-selective ligands (e.g., zolpidem for α1βγ2).
- Internal standards : Add a reference compound (e.g., diazepam) in each assay plate to normalize inter-experiment variability .
Literature and Reproducibility
Q. How can researchers systematically review literature to identify gaps in this compound’s mechanism of action?
- Methodological Answer :
- Search strategy : Use PubMed/Google Scholar queries: ("this compound" AND "GABAA receptor") NOT ("review").
- Data extraction : Tabulate findings by receptor subtype, assay type, and species.
- Gap analysis : Highlight understudied subtypes (e.g., α4/6-containing receptors) and conflicting functional outcomes .
Data Presentation Standards
Q. What guidelines ensure rigorous reporting of this compound’s concentration-response relationships?
- Methodological Answer :
- Graphs : Plot % potentiation vs. log[this compound] with nonlinear regression (Hill equation).
- Statistics : Report n-values (independent replicates), error bars (SEM), and p-values for subtype comparisons.
- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
